7-Deaza-7-propargylamino-ddGTP
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Overview
Description
7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate is a modified nucleotide analog of dideoxyguanosine triphosphate. This compound is particularly significant in the field of molecular biology and biochemistry due to its unique properties that make it useful in various applications such as gene sequencing and polymerase chain reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate involves multiple steps, starting from the appropriate guanosine analogThe reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The propargylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate has a wide range of applications in scientific research:
Gene Sequencing: It is used as a key building block in next-generation sequencing technologies.
Polymerase Chain Reactions: The compound is used in PCR to study DNA replication and repair mechanisms.
Biomedical Research: It is employed in the study of viral infections and genetic disorders due to its inhibitory properties.
Fluorescent Labeling: The compound can be labeled with various fluorescent dyes for use in imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate involves its incorporation into DNA strands during replication. The absence of a 3’-hydroxyl group prevents further elongation of the DNA strand, effectively terminating DNA synthesis. This property is exploited in sequencing and PCR applications to generate fragments of varying lengths for analysis .
Comparison with Similar Compounds
Similar Compounds
Dideoxyguanosine Triphosphate (ddGTP): A similar compound used in DNA sequencing but lacks the propargylamino modification.
7-Deaza-dGTP: Another analog used in sequencing with a different modification at the 7-position.
Uniqueness
The unique propargylamino modification at the 7-position of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate provides distinct properties that enhance its utility in various applications. This modification allows for the attachment of fluorescent dyes, making it particularly useful in imaging and diagnostic applications .
Properties
Molecular Formula |
C14H20N5O12P3 |
---|---|
Molecular Weight |
543.26 g/mol |
IUPAC Name |
[[(2S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N5O12P3/c15-5-1-2-8-6-19(12-11(8)13(20)18-14(16)17-12)10-4-3-9(29-10)7-28-33(24,25)31-34(26,27)30-32(21,22)23/h6,9-10H,3-5,7,15H2,(H,24,25)(H,26,27)(H2,21,22,23)(H3,16,17,18,20)/t9-,10+/m0/s1 |
InChI Key |
LJJGDWYGTRBWBZ-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN |
Origin of Product |
United States |
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